(1S)-1-(1-methylazetidin-3-yl)ethan-1-ol
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Overview
Description
(1S)-1-(1-methylazetidin-3-yl)ethan-1-ol is a chiral compound with a unique structure that includes an azetidine ring and an ethanol moiety. This compound is of significant interest in the fields of organic synthesis and pharmaceuticals due to its potential biological activities and its role as an intermediate in the synthesis of various complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(1-methylazetidin-3-yl)ethan-1-ol typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or halogenated amines.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide.
Hydroxylation: The hydroxyl group is introduced through oxidation reactions, often using reagents like osmium tetroxide or potassium permanganate.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide, potassium permanganate, or osmium tetroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong nucleophiles like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Various alcohol derivatives.
Substitution Products: Compounds with different functional groups replacing the hydroxyl group.
Scientific Research Applications
(1S)-1-(1-methylazetidin-3-yl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its role in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1S)-1-(1-methylazetidin-3-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
(1S)-1-(1-methylazetidin-3-yl)methanol: Similar structure but with a methanol moiety instead of ethanol.
(1S)-1-(1-methylpyrrolidin-3-yl)ethan-1-ol: Contains a pyrrolidine ring instead of an azetidine ring.
(1S)-1-(1-methylpiperidin-3-yl)ethan-1-ol: Contains a piperidine ring instead of an azetidine ring.
Uniqueness: (1S)-1-(1-methylazetidin-3-yl)ethan-1-ol is unique due to its azetidine ring, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
2272847-33-1 |
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Molecular Formula |
C6H13NO |
Molecular Weight |
115.17 g/mol |
IUPAC Name |
(1S)-1-(1-methylazetidin-3-yl)ethanol |
InChI |
InChI=1S/C6H13NO/c1-5(8)6-3-7(2)4-6/h5-6,8H,3-4H2,1-2H3/t5-/m0/s1 |
InChI Key |
MCGGNCUHFFNTAE-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C1CN(C1)C)O |
Canonical SMILES |
CC(C1CN(C1)C)O |
Purity |
95 |
Origin of Product |
United States |
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